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Introduction to Lisinopril Dihydrate Transdermal
Delivery

Lisinopril dihydrate is an angiotensin-converting enzyme (ACE) inhibitor extensively prescribed for
hypertension management. Despite its therapeutic efficacy, its oral administration presents significant
pharmacokinetic challenges, including variable bioavailability (6-60%) and extensive hepatic first-pass
metabolism [1]. These limitations substantially compromise its therapeutic reliability and patient
compliance. Transdermal delivery systems represent a promising alternative pathway that can circumvent
these gastrointestinal and hepatic barriers, thereby enabling more consistent plasma concentrations and

enhanced therapeutic outcomes [2].

The fundamental challenge in transdermal lisinopril delivery stems from the formidable barrier properties of
the stratum corneum (SC), the outermost skin layer consisting of keratin-filled corneocytes embedded in a
lipid matrix [2]. Lisinopril's hydrophilic nature and low permeability (BCS Class III) further complicate its
passive diffusion across this lipophilic environment [3] [4]. Chemical penetration enhancers (CPEs) have
consequently emerged as critical formulation components that temporarily and reversibly compromise the
SC's barrier function through various mechanisms, including lipid bilayer disruption, protein denaturation,

and partitioning modification [5] [6]. This document presents comprehensive application notes and
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standardized protocols for developing and evaluating penetration-enhanced transdermal formulations of

lisinopril dihydrate.

Classification and Efficacy of Penetration Enhancers
for Lisinopril

Chemical Penetration Enhancers

Chemical penetration enhancers (CPEs) are compounds that reversibly reduce the barrier resistance of the
skin, thereby facilitating drug permeation. Based on extensive research with lisinopril formulations, effective
CPEs can be categorized into several classes with distinct mechanisms of action [5] [6]. Solvents and
hydro-alcoholic systems such as dimethylsulfoxide (DMSO) and propylene glycol (PG) function primarily
by disrupting the intercellular lipid organization and enhancing drug partitioning into the skin. Fatty acids
and derivatives including oleic acid act by creating fluidization domains within the lipid bilayers.
Surfactants interact with both lipid and protein components to enhance permeability, while terpenes and

other natural products improve drug diffusion through lipid extraction and membrane expansion mechanisms

[7].

The efficacy of penetration enhancers varies significantly based on their chemical properties, concentration,
and combination with other formulation components. For lisinopril specifically, systematic optimization has
demonstrated that enhancer combinations frequently outperform single enhancer systems. Research
indicates that a combination of DMSO and PG in specific ratios produces synergistic effects, likely due to
complementary mechanisms of action targeting different components of the skin barrier [1]. The selection of
appropriate enhancers must balance penetration enhancement potential with local tolerance, ensuring

minimal skin irritation while achieving therapeutic drug fluxes.

Table 1: Chemical Penetration Enhancers Investigated for Lisinopril Delivery
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Enhancer . . . Effectiveness for
Specific Agents Mechanism of Action o )
Category Lisinopril
Solvents Dimethylsulfoxide Lipid bilayer disruption, DMSO:PG (70:30) at 10%
(DMSO), Propylene protein conformation concentration showed
Glycol (PG) modification, enhanced optimal flux enhancement
partitioning [1]
Fatty Acids Oleic acid Lipid fluidization, creation of 1.7-fold improvement in
separate domains within permeability in gel
stratum corneum formulations [4]
Alcohols Ethanol, Decanol Lipid extraction, increased Limited direct data for
drug solubility lisinopril; effective for other
ACE inhibitors
Terpenes Limonene, Cineol Lipid extraction, membrane Cineol showed 87.63% drug
expansion release in patch systems [8]
Azones Laurocapram Lipid bilayer disruption, Limited direct data for
increased fluidity lisinopril; theoretical
potential
Polymers Chitosan, Sodium Mucoadhesion, prolonged 73% of pellets retained on

Alginate

residence, transient junction
opening

Quantitative Enhancement Effects

mucosa after 1 hour [3]

The effectiveness of penetration enhancers is quantitatively assessed through parameters such as

permeability coefficient (Kp), enhancement ratio (ER), and flux (J). These parameters provide critical

insights into the magnitude of penetration enhancement and facilitate systematic comparison between

different enhancer systems. For lisinopril, comprehensive studies have demonstrated that well-optimized

enhancer systems can achieve 1.7 to 2.4-fold improvements in skin permeability and bioavailability

compared to non-enhanced formulations [4]. This level of enhancement is particularly significant given

lisinopril's challenging physicochemical properties, including its hydrophilic nature and low membrane

affinity.
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The timing of enhancement effect is another crucial consideration, with different enhancer classes exhibiting
distinct onset and duration profiles. Solvent systems like DMSO and PG typically produce rapid
enhancement effects but may have shorter duration, while polymer-based systems such as chitosan and
sodium alginate provide more sustained enhancement through mucoadhesive mechanisms [3]. The optimal
selection depends on the target product profile, with immediate-effect enhancers suited for rapid drug

delivery and sustained-effect enhancers appropriate for prolonged therapeutic action.

Table 2: Quantitative Enhancement Effects Documented for Lisinopril Formulations

Formulation

Type Enhancer System Enhancement Ratio = Key Outcomes Reference
Transdermal DMSO:PG (70:30) at  Not specified Optimal drug flux [1]
Patch 10% achieved
lon-Pair Gel Propylene glycol 1.7x permeability, 85.93% permeability  [4]
(variable), Carbopol 2.4x bioavailability at 8h (F4 batch)
934
Mucoadhesive Sodium alginate 1.7-fold ex-vivo 73% pellets retained  [3]
Pellets (2.159%), Chitosan permeation on mucosa after 1h
(0.357%)
Transdermal Cineol with Methocel Flux: 729.08 87.63% drug release  [8]
Patch K15M pg/cmz/h
Transdermal Oleic acid with Flux: 281.61 52.32% drug release  [8]
Patch various polymers pHg/cma/h

Formulation Protocols and Optimization Strategies

Transdermal Patch Development

Transdermal patches provide a controlled, sustained release platform for lisinopril delivery, with penetration

enhancers incorporated directly into the polymer matrix. The following protocol details the formulation of
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lisinopril dihydrate matrix-type transdermal patches using the solvent casting technique:

e Step 1: Polymer Solution Preparation Prepare a polymer blend solution using hydroxypropyl methyl
cellulose (HPMC) and polyvinyl alcohol (PVA) in a 1:1 ratio. Dissolve the polymers in a binary
solvent system consisting of water-methanol (70:30) with continuous mechanical stirring at 500 rpm
for 2 hours to ensure complete polymer hydration and dissolution. The total polymer concentration

should be maintained at 5-10% w/v of the final solution [1].

e Step 2: Drug and Enhancer Incorporation Add lisinopril dihydrate (5% w/w of polymer content)
to the polymer solution under gentle stirring to prevent air entrapment. Incorporate the selected
penetration enhancers—specifically DMSO and propylene glycol in a 70:30 ratio at 10% total
concentration—and maintain stirring until a homogeneous dispersion is achieved. Add glycerol as a

plasticizer at 6% concentration to improve patch flexibility [1].

e Step 3: Casting and Drying Pour the resulting solution onto glass substrates or release liners,
ensuring uniform thickness using a casting knife (typically 0.5-1.0 mm). Dry the cast patches at 40°C
for 12-16 hours in a controlled environment to facilitate gradual solvent evaporation and prevent
bubble formation. Once dried, carefully peel the patches from the casting surface and cut into

appropriate sizes (typically 2-10 cm?) [1].

e Step 4: Evaluation and Optimization Evaluate the physiochemical properties of the patches,
including thickness uniformity, weight variation, drug content, and folding endurance. Optimize the
formulation using a 32 factorial design with propylene glycol (X1) and polymer concentration (X2) as

independent variables, examining their effects on viscosity and permeability parameters [4].

lon-Pair Gel Formulation

Ion-pair formation represents a sophisticated strategy to enhance the lipophilicity and skin permeability of
hydrophilic drugs like lisinopril. The following protocol describes the development of lisinopril ion-pair

gels:

e Step 1: Ion-Pair Complex Formation Prepare the ion-pair complex by dissolving lisinopril
dihydrate and an appropriate counterion (such as organic amines or metal ions) in a molar ratio of 1:1

to 1:3 in a hydroalcoholic solvent. Stir the mixture at 37°C for 4-6 hours to facilitate complex
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formation. Confirm successful ion-pair formation through FTIR spectroscopy, DSC, XRD, and zeta

potential analysis [4].

o Step 2: Gel Base Preparation Disperse Carbopol 934 (1-3% w/w) in purified water with continuous
stirring at 800 rpm for 1 hour. Allow the dispersion to stand for 30 minutes to ensure complete polymer

hydration and then neutralize to pH 6.5-7.0 using triethanolamine to form a clear gel base [4].

e Step 3: Drug and Enhancer Incorporation Incorporate the pre-formed ion-pair complex into the gel
base with continuous stirring. Add propylene glycol (5-15% w/w) as both a penetration enhancer and
humectant. Maintain stirring until a homogeneous gel forms, then allow it to stand for 1 hour to

eliminate entrapped air bubbles [4].

e Step 4: Quality Assessment Evaluate the final gel formulation for viscosity using a rotational
viscometer, drug content uniformity, spreadability, and in vitro release characteristics. The optimized
formulation should demonstrate viscosity between 7.54 + 1.34 Pa.s to 17.24 + 2.16 Pa.s with

permeability rates of 62.17% to 85.93% at 8 hours [4].

Mucoadhesive Pellet System

Mucoadhesive pellets represent an advanced multi-particulate approach for sustained lisinopril delivery,
particularly for buccal or gastrointestinal retention. The following protocol details pellet preparation using

extrusion-spheronization technique:

e Step 1: Powder Blend Preparation Blend lisinopril dihydrate (5% w/w) with Avicel PH101 as a
spheronization aid and sodium alginate (0.5-3%) as a mucoadhesive polymer in a high-shear mixer for

15 minutes to ensure uniform distribution [3].

e Step 2: Wet Massing and Extrusion Gradually add chitosan solution (0.2-1% in 1% acetic acid) as a
binding and mucoadhesive enhancer to the powder blend while mixing. Continue until a coherent wet
mass with appropriate rheological properties is formed (torque values of 0.461-1.583 Nm). Extrude the

wet mass through a 2.0 mm screen at 90 rpm using an extruder [3].

e Step 3: Spheronization and Drying Transfer the extrudates to a spheronizer equipped with a cross-

hatched plate and process at 700 rpm for 10 minutes to form spherical pellets. Spread the pellets

© 2026 Smolecule. All rights reserved. 6/15 Tech Support


https://dergipark.org.tr/en/pub/jrespharm/issue/91481/1685284
https://dergipark.org.tr/en/pub/jrespharm/issue/91481/1685284
https://dergipark.org.tr/en/pub/jrespharm/issue/91481/1685284
https://dergipark.org.tr/en/pub/jrespharm/issue/91481/1685284
https://www.smolecule.com/products/s533293?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10344808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10344808/
https://www.smolecule.com/products/s533293?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

evenly on trays and dry in a hot air oven at 50-60°C for 4 hours to achieve moisture content below 5%

[3].

e Step 4: Characterization and Optimization Evaluate pellet properties including size distribution
(1404-1906 pm), drug content (87.9-103%), and mucoadhesion strength (zeta potential: -17.5 to -22.9
mV). Optimize using a 32 factorial design with sodium alginate and chitosan concentrations as

independent variables, targeting maximum pellet size, mucoadhesion, and sustained release properties

[3].

Experimental Protocols for Evaluation and
Characterization

In Vitro Permeation Studies

In vitro permeation testing provides critical predictive data on formulation performance before advancing to
more complex biological studies. The following standardized protocol utilizes Franz diffusion cells for

reliable permeation assessment:

e Step 1: Membrane Preparation Prepare biological membranes (excised animal skin or synthetic
alternatives) of appropriate thickness (300-500 pm). For animal skin, carefully remove subcutaneous
fat using a scalpel and dermatome to the required thickness. Pre-hydrate the membranes in receptor

solution for 1 hour before mounting in Franz diffusion cells [4] [1].

o Step 2: Diffusion Cell Assembly Assemble vertical Franz diffusion cells with a available diffusion
area of 1-2 cm? and receptor chamber volume of 5-15 mL. Place the prepared membrane between the
donor and receptor compartments, ensuring secure sealing without damage. Fill the receptor chamber
with phosphate buffer (pH 7.4) maintained at 37°C * 0.5°C with continuous magnetic stirring at 600

rpm to ensure sink conditions [4].

e Step 3: Sample Application and Sampling Apply a precisely measured quantity (0.5-1.0 g for gels,
1-2 cm? for patches) of the test formulation to the donor compartment. At predetermined time intervals
(0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots (0.5-1.0 mL) from the receptor compartment and

immediately replace with fresh pre-warmed receptor medium to maintain constant volume [4] [1].
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e Step 4: Sample Analysis and Data Processing Analyze the collected samples using validated HPLC
or spectrophotometric methods. Calculate cumulative drug permeation, flux (Jss), permeability
coefficient (Kp), and enhancement ratio (ER) using standard equations. Compare the performance of

enhanced formulations against appropriate controls to quantify enhancement effects [4].

Ex Vivo and In Vivo Evaluation

Advanced evaluation of optimized formulations requires ex vivo and in vivo models to confirm performance

under biologically relevant conditions:

e Step 1: Ex Vivo Mucoadhesion Testing Evaluate the mucoadhesive properties of pellet formulations
using freshly excised mucosal tissue (typically porcine or bovine). Place a measured quantity of pellets
on the mucosal surface mounted at an appropriate angle in a controlled environment chamber (37°C,
90% relative humidity). Subject the preparation to controlled air flow (500 mL/min) and calculate the

percentage of pellets retained after specified time intervals (15, 30, 60, 120 minutes) [3].

e Step 2: Ex Vivo Permeation Studies Conduct permeation studies using full-thickness or split-
thickness skin models (typically porcine or rodent) mounted in Franz diffusion cells. For intestinal
permeation assessment, use everted intestinal sac models to measure serosal drug accumulation over
time. Calculate the apparent permeability coefficient (Papp) and compare against control formulations

to determine enhancement ratios [3] [4].

e Step 3: In Vivo Pharmacokinetic Studies Perform in vivo evaluation using appropriate animal
models (typically rabbits or rats). Depilate the application site (typically dorsal area) 24 hours before
the study. Apply the test formulation at a dose equivalent to 2-5 mg/kg lisinopril. Collect blood
samples at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours) and separate plasma for drug
quantification using LC-MS/MS. Calculate pharmacokinetic parameters including Cmax, Tmax,

AUCO-t, AUCO-, and relative bioavailability compared to oral administration [4].

Table 3: Standard Characterization Methods for Lisinopril Formulations
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Parameter

Method/Instrument

Specifications

Acceptance
Criteria

Drug Content

Viscosity

Mucoadhesion

Skin
Permeation

Particle Size

HPLC

Rotational viscometer

Zeta potential
measurement

Franz diffusion cell

Laser diffraction

Column: C18, Mobile phase:
phosphate buffer:acetonitrile (70:30),
Flow rate: 1.0 mL/min, Detection: UV
215 nm

Spindle #7, 20 rpm, 25°C

Mucin particle method, pH 6.8

Receptor volume: 15 mL, diffusion
area: 1.76 cmz?, 37°C

Dry/wet method, 500-2000 ym range

95-105% of labeled
claim

754 +134t0
17.24 + 2,16 Pa.s
for gels [4]

-17.5t0 -22.9 mV
for pellets [3]

56.2-74.18%
release after 6h for
pellets [3]

1404-1906 pm for
pellets [3]

Mechanisms of Action and Structural Relationships

The effectiveness of penetration enhancers stems from their specific interactions with skin components at the

molecular level. Understanding these mechanisms is essential for rational enhancer selection and

optimization. The following diagram illustrates the primary mechanisms through which chemical penetration

enhancers facilitate lisinopril transport across the skin's barrier layer:
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Diagram 1: Molecular mechanisms of penetration enhancers in facilitating lisinopril transport across skin

barriers

The diagram above illustrates the four primary mechanisms through which chemical penetration enhancers
facilitate lisinopril transport: (1) Lipid bilayer disruption through fluidization or creation of separate
domains within the stratum corneum lipids (e.g., by oleic acid and DMSO); (2) Protein conformation
modification through keratin denaturation or alteration of corneocyte structure (e.g., by urea and DMSO);
(3) Partitioning enhancement through alteration of the solvent nature of the stratum corneum (e.g., by
pyrrolidones and propylene glycol); and (4) Tight junction opening through interaction with cellular

junctions in epithelial tissues (e.g., by chitosan and cyclodextrins) [7] [5] [6].

Different enhancer classes exhibit preferential mechanisms based on their chemical properties. Hydrophilic
enhancers like DMSO and urea primarily interact with protein components and intercellular lipids, while
lipophilic enhancers such as oleic acid and terpenes preferentially disrupt the lipid matrix organization. The

most effective enhancement strategies often combine multiple enhancers with complementary mechanisms to

© 2026 Smolecule. All rights reserved. 10/ 15 Tech Support


https://www.smolecule.com/products/s533293?utm_src=pdf-body-img
https://link.springer.com/chapter/10.1007/978-3-662-47039-8_3
https://pmc.ncbi.nlm.nih.gov/articles/PMC7825720/
https://en.wikipedia.org/wiki/Penetration_enhancer
https://www.smolecule.com/products/s533293?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

achieve synergistic effects on drug permeability [7] [5]. The following experimental workflow outlines a

systematic approach for developing and optimizing penetration-enhanced lisinopril formulations:
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Diagram 2: Systematic workflow for developing penetration-enhanced lisinopril formulations

Conclusion and Future Perspectives

The strategic implementation of penetration enhancers in lisinopril dihydrate formulations represents a
promising approach to overcome the drug's significant bioavailability challenges. Through systematic
formulation design and optimization, researchers have demonstrated that well-designed transdermal, topical,
and mucoadhesive systems can achieve 1.7 to 2.4-fold enhancements in skin permeability and overall
bioavailability [4] [1]. The synergistic combination of enhancers with complementary mechanisms—such as
DMSO with propylene glycol or sodium alginate with chitosan—appears particularly effective in creating

robust formulations that maintain therapeutic efficacy while minimizing potential local tissue irritation.

Future development efforts should focus on several key areas: First, the exploration of novel enhancer
classes including ionic liquids, deep eutectic solvents, and cell-penetrating peptides may provide additional
enhancement options with potentially improved safety profiles [9]. Second, the implementation of Quality
by Design (QbD) principles and advanced optimization techniques will enable more systematic formulation
development with better prediction of in vivo performance [4]. Finally, continued investigation into the
molecular mechanisms of enhancement through advanced analytical techniques will facilitate rational
enhancer selection based on specific drug properties and target delivery sites. Through these coordinated
approaches, penetration-enhanced lisinopril formulations hold significant promise for clinical translation and

improved hypertension management.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Penetration
Enhancers for Lisinopril Dihydrate Delivery]. Smolecule, [2026]. [Online PDF]. Available at:
[https://www.smolecule.com/products/b533293#penetration-enhancers-for-lisinopril-dinydrate-

delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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